2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid
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Overview
Description
The compound “2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid” is a chemical compound with the formula C₁₈H₁₈N₂O₅S . It contains an indole ring, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity. A new (2,3-dihydro-1 H -indol-5-ylmethyl)amine was synthesized from 2- ( (1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of (2,3-dihydro-1 H -indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2- (hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound's derivatives, including 1-phenyl-1H-indoles and indole sulfoxides, are synthesized using the Ullmann reaction and further reactions with alkyl and aryl Grignard reagents. These derivatives have potential applications in various chemical syntheses (Unangst et al., 1987).
Crystallography and Structural Analysis
- The crystal structure of a derivative, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, has been analyzed. Its geometry is closely related to other compounds and is stabilized by hydrogen bonds. Such structural analyses are crucial for understanding molecular interactions and properties (Li et al., 2009).
Computational Peptidology and Drug Design
- In computational peptidology, derivatives of the compound are used to study the chemical reactivity of peptides. This research assists in predicting pKa values and bioactivity scores for new antifungal peptides, contributing to the process of drug design (Flores-Holguín et al., 2019).
Cancer Detection and Imaging
- A water-soluble near-infrared dye derivative of this compound has been developed for cancer detection using optical imaging. Its enhanced quantum yield and stability make it a promising candidate for developing molecular-based beacons for cancer detection (Pham et al., 2005).
Anticancer Prodrugs
- Amino acid conjugates of a derivative have shown potent anti-cancer activity against the SW620 cell line. These derivatives demonstrate improved water solubility and have potential as water-soluble anticancer prodrugs (Lee et al., 2014).
Synthesis of Heterocyclic Compounds
- The compound and its derivatives are used in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and materials science. This includes the synthesis of thiazocine-2-acetic acid derivatives (Bates et al., 2004).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The resulting compound is a convenient intermediate for various disubstituted 1- (indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
properties
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-15-12-16(7-8-18(15)21)27(25,26)20-17(19(23)24)11-14-5-3-2-4-6-14/h2-8,12,17,20H,9-11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFHDPJPNKMCQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170120 |
Source
|
Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid | |
CAS RN |
1396964-72-9 |
Source
|
Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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